molecular formula C7H10BrNO B2658442 2-Bromo-5-(tert-butyl)oxazole CAS No. 1713477-20-3

2-Bromo-5-(tert-butyl)oxazole

Cat. No. B2658442
CAS RN: 1713477-20-3
M. Wt: 204.067
InChI Key: IIZKRONXWSSBHO-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)oxazole is a useful research compound. It is a stable liquid at room temperature .


Synthesis Analysis

The synthesis of 2-Bromo-5-(tert-butyl)oxazole involves various methods. One such method involves the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(tert-butyl)oxazole is represented by the InChI code: 1S/C7H10BrNO/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-5-(tert-butyl)oxazole are diverse and depend on the conditions and reagents used. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .


Physical And Chemical Properties Analysis

2-Bromo-5-(tert-butyl)oxazole has a molecular weight of 204.07 .

Scientific Research Applications

Chemical Properties and Storage

“2-Bromo-5-(tert-butyl)oxazole” has a CAS Number of 1713477-20-3 and a molecular weight of 204.07 . It is typically stored at a temperature of -10 degrees . The compound is usually in the form of a powder .

Use in Organic Synthesis

Oxazoles, including “2-Bromo-5-(tert-butyl)oxazole”, are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . Therefore, the development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Role in Magnetic Nanocatalysts

During the last decade, chemistry science especially organic synthesis witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . A series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles .

Biological and Pharmacological Activities

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The presence of an oxazole ring in these drugs is often associated with their ability to bind to specific biological targets and exert their therapeutic effects .

Presence in Drugs

Some examples of drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .

Antibacterial Potential

A series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .

Safety and Hazards

The safety information for 2-Bromo-5-(tert-butyl)oxazole includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .

Future Directions

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been found to exhibit a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

properties

IUPAC Name

2-bromo-5-tert-butyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZKRONXWSSBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1713477-20-3
Record name 2-bromo-5-tert-butyl-1,3-oxazole
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